N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound incorporates a 4-acetylphenyl substituent that provides a critical hydrogen bond acceptor (carbonyl oxygen) absent in the p-tolyl analog, enabling engagement with the ATP-binding site hinge region or solvent-exposed residues in Src family kinases. Its 3,5-dimethoxybenzylthio group further modulates electronic and steric properties, creating a distinct pharmacophore profile. Procure alongside CAS 941875-10-1 and the 4-chlorobenzylthio analog to construct a systematic substituent matrix (H-bond acceptor vs. methyl; electron-donating vs. electron-withdrawing) for deconvoluting target binding contributions. Ideal for diversity-oriented kinase screening collections.

Molecular Formula C22H22N2O4S2
Molecular Weight 442.55
CAS No. 954091-95-3
Cat. No. B2497443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
CAS954091-95-3
Molecular FormulaC22H22N2O4S2
Molecular Weight442.55
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C22H22N2O4S2/c1-14(25)16-4-6-17(7-5-16)23-21(26)10-18-13-30-22(24-18)29-12-15-8-19(27-2)11-20(9-15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,26)
InChIKeyIBRAMPFUWJLPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide (CAS 954091-95-3): A Structurally Differentiated Thiazole Acetamide for Targeted Screening Libraries


N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide (CAS 954091-95-3) is a synthetic small molecule belonging to the thiazole acetamide class, with a molecular formula of C22H22N2O4S2 and a molecular weight of 442.6 g/mol . Its core structure consists of a thiazole ring linked via a thioether to a 3,5-dimethoxybenzyl group and connected through an acetamide linker to a 4-acetylphenyl moiety. This compound is a member of a broader series of 2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl acetamide derivatives that have been investigated for kinase inhibition and anticancer activities [1], though published quantitative data specific to this exact compound remain absent from the peer-reviewed literature as of the current search.

Why N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide Cannot Be Casually Substituted with In-Class Analogs


Within the 2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl acetamide series, minor structural modifications to the N-phenyl substituent yield compounds with substantially different physicochemical and potentially pharmacological profiles . The target compound's 4-acetylphenyl group introduces a hydrogen bond acceptor (the carbonyl oxygen) and adds polar surface area compared to the p-tolyl analog (CAS 941875-10-1), altering computed logP and potentially target binding kinetics. Conversely, replacing the 3,5-dimethoxybenzylthio group with a simpler 4-chlorobenzylthio or phenyl group removes two methoxy hydrogen bond acceptors, significantly changing the pharmacophore's electronic and steric properties. The premise that any thiazole acetamide derivative can interchangeably serve as a screening surrogate for another is therefore unsupported; even within this narrow chemotype, the specific substitution pattern dictates the compound's eligibility for a given assay or target class [1]. The quantitative structural comparisons below clarify where this compound diverges from its nearest neighbors.

N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Acceptor Count: 4-Acetylphenyl vs. p-Tolyl Analog Comparison

The target compound possesses seven hydrogen bond acceptors (four methoxy oxygens, one amide carbonyl, one acetyl carbonyl, and one thiazole nitrogen) compared to six for the p-tolyl analog (CAS 941875-10-1), which lacks the acetyl carbonyl oxygen . This difference is structurally quantifiable and may influence target binding, as hydrogen bond acceptor count is a key descriptor in kinase pharmacophore models [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Molecular Weight and Lipophilicity Differentiation from N-Phenyl and N-Benzyl Analogs

The target compound (MW = 442.6 g/mol) is substantially heavier than the unsubstituted N-phenyl analog (MW ≈ 400.5 g/mol for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenylacetamide) and the N-benzyl analog (MW ≈ 414.5 g/mol for N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide) . The 4-acetyl group adds approximately 42 Da relative to the unsubstituted phenyl and approximately 28 Da relative to the N-benzyl variant. The acetyl group also reduces computed logP relative to the p-tolyl analog due to the polar carbonyl contribution, as reflected in the XLogP3-AA value of 4.8 reported for the structurally related 2,3-dimethylphenyl analog (CID 16899744) on PubChem [1].

Drug-like Properties Physicochemical Profiling Library Design

Thioether Substituent Differentiation: 3,5-Dimethoxybenzylthio vs. 4-Chlorobenzylthio Impact on Electron Density and Steric Bulk

The target compound features a 3,5-dimethoxybenzylthio group at the thiazole 2-position, whereas a structurally analogous compound carries a 4-chlorobenzylthio group (N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide) . The 3,5-dimethoxy substitution introduces two electron-donating methoxy groups that increase the electron density of the benzyl ring and provide two additional hydrogen bond acceptors. In the related Src kinase inhibitor series described by Fallah-Tafti et al. (2011), the nature of the benzyl substituent on the thioether was a critical determinant of kinase inhibitory potency, where 4-fluorobenzyl substitution conferred 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM, while the unsubstituted benzyl derivative (8a) showed GI50 values of 1.34–2.30 μM against c-Src [1].

Medicinal Chemistry Kinase Inhibition Anti-Proliferative Screening

Optimal Deployment Scenarios for N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide in Scientific Procurement


Kinase-Focused Screening Libraries Requiring Extended H-Bond Acceptor Pharmacophores

Based on its seven hydrogen bond acceptor count and structural homology to the thiazole acetamide Src kinase inhibitor series described by Fallah-Tafti et al. (2011) [1], this compound is best positioned as a screening candidate for kinase targets—particularly Src family kinases—where the additional acetyl carbonyl oxygen may engage the hinge region or solvent-exposed polar residues. Procurement for kinase panels should prioritize this compound over the p-tolyl analog (CAS 941875-10-1) when the target's ATP-binding site has been characterized as accommodating a hydrogen bond acceptor at the solvent interface.

Antibacterial Discovery Programs Leveraging N-(4-Acetylphenyl) Pharmacophores

The N-(4-acetylphenyl) substructure has been employed as a precursor in the synthesis of heterocyclic scaffolds with demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with growth inhibition reaching 80.8% and 91.7% for optimized derivatives (Abdel-Latif et al., 2020) [2]. This compound may serve as a comparator or starting point for medicinal chemistry optimization in antibacterial programs, particularly those targeting Gram-positive and Gram-negative pathogens where thiazole-containing acetamides have shown class-level activity.

Physicochemical Property-Driven Compound Selection for Lead-like Library Design

With a molecular weight of 442.6 g/mol and a computed XLogP3-AA value in the range of 4.5–5.0 (estimated from the structurally related PubChem entry CID 16899744, XLogP3-AA = 4.8) [3], this compound occupies a transitional space between lead-like and drug-like chemical property ranges. It is suitable for inclusion in diversity-oriented screening collections that sample the upper molecular weight and moderate lipophilicity region of chemical space, complementing smaller, more polar analogs such as the N-phenyl derivative (MW ≈ 400.5 g/mol).

Structure-Activity Relationship (SAR) Studies on Thioether Substituent Effects in Thiazole Acetamides

The combination of a 3,5-dimethoxybenzylthio group and a 4-acetylphenyl group in a single molecule enables direct SAR interrogation of how electron-donating, sterically demanding thioether substituents interact with the N-aryl acetamide terminus [1]. Procurement of this compound alongside the 4-chlorobenzylthio analog and the p-tolyl analog creates a matrix of substituent pairs (electron-donating vs. electron-withdrawing on the thioether; hydrogen bond acceptor vs. methyl on the N-phenyl) that can systematically deconvolute the contributions of each functional group to target binding or cellular activity.

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.